MG-262 - 179324-22-2

MG-262

Catalog Number: EVT-275998
CAS Number: 179324-22-2
Molecular Formula: C25H42BN3O6
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MG-262 (also known as carbobenzoxy-L-leucyl-L-leucyl-L-leucinal) is a potent, cell-permeable, and reversible proteasome inhibitor. It acts by blocking the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation in eukaryotic cells [, ]. MG-262 is widely used in scientific research to investigate the role of the ubiquitin-proteasome system in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.

Mechanism of Action

MG-262 exerts its effects by reversibly inhibiting the chymotrypsin-like activity of the 20S proteasome []. The proteasome is a multi-subunit protease complex responsible for degrading ubiquitinated proteins. By blocking this process, MG-262 leads to the accumulation of polyubiquitinated proteins []. This disruption of protein turnover has downstream effects on various cellular processes, including:

  • Apoptosis: MG-262 can induce apoptosis, a programmed cell death pathway, in various cell types [, , , , , , ]. This effect is mediated by the accumulation of pro-apoptotic proteins and the disruption of cellular signaling pathways.
  • Cell Cycle Arrest: Inhibiting the proteasome with MG-262 can disrupt cell cycle progression by affecting the degradation of cyclins and other cell cycle regulators [].
  • Endoplasmic Reticulum (ER) Stress: Accumulation of misfolded proteins due to proteasome inhibition can trigger ER stress, a cellular response to disruptions in protein folding and processing [, ].
Applications
  • Cancer Research: MG-262 is extensively studied for its potential as an anti-cancer agent [, , , , , ]. It can induce apoptosis in cancer cells, inhibit their proliferation, and sensitize them to other therapies.
  • Neurodegeneration: MG-262 is used to model neurodegenerative diseases in animal studies []. Inhibition of the proteasome can recapitulate some aspects of neurodegeneration, allowing researchers to investigate disease mechanisms and potential therapeutic strategies.
Future Directions
  • Optimization of MG-262 as a therapeutic agent: While MG-262 shows promise as an anti-cancer agent, further research is needed to improve its efficacy and reduce potential side effects [].
  • Development of more specific proteasome inhibitors: Targeting specific proteasome subunits or activities could lead to more selective and effective therapies [].
  • Exploration of MG-262 in combination therapies: Combining MG-262 with other drugs, such as autophagy inhibitors [] or histone deacetylase inhibitors [], could enhance therapeutic efficacy in various diseases.

Bortezomib (Velcade)

    Compound Description: Bortezomib, commercially known as Velcade, is a boronic acid-based proteasome inhibitor approved by the FDA for systemic use []. It is primarily used in treating multiple myeloma [, ].

(-)-Epigallocatechin gallate (EGCG)

    Compound Description: (-)-Epigallocatechin gallate (EGCG) is a polyphenol found abundantly in green tea. It possesses antioxidant properties and is being investigated for potential anticancer effects [].

    Relevance: Interestingly, EGCG has been found to antagonize the anticancer effects of boronic acid-based proteasome inhibitors, including MG-262 and Bortezomib []. This antagonistic effect arises from EGCG's ability to directly react with and block the proteasome inhibitory function of these compounds [].

MG-132

    Compound Description: MG-132 is a peptide aldehyde and a potent, cell-permeable proteasome inhibitor [, , ]. It is widely used in research to investigate the ubiquitin-proteasome system.

PS-IX

    Compound Description: PS-IX is a boronic acid-based proteasome inhibitor, similar to MG-262 and Bortezomib [].

    Relevance: PS-IX shares its mechanism of action and susceptibility to EGCG antagonism with MG-262, suggesting structural and functional similarities [].

PS-I

    Compound Description: PS-I is a proteasome inhibitor, but unlike MG-262, it is not boronic acid-based [].

    Relevance: Although PS-I inhibits the proteasome, it does not exhibit the same sensitivity to EGCG antagonism as MG-262, indicating a different structural class and potentially a distinct binding mechanism to the proteasome [].

Nelfinavir

    Compound Description: Nelfinavir is a non-boronic acid-based proteasome inhibitor with antiviral properties, primarily used in treating HIV infection [].

    Relevance: Nelfinavir inhibits the proteasome through a different mechanism than MG-262 and is not antagonized by EGCG, highlighting the specificity of EGCG antagonism towards boronic acid-based proteasome inhibitors [].

Anisomycin

    Compound Description: Anisomycin is a compound predicted to target OA-related modules and could be a potential drug for osteoarthritis therapy [].

    Relevance: While Anisomycin is not structurally related to MG-262, it is predicted to target similar pathways related to osteoarthritis []. This suggests potential overlap in their therapeutic applications, specifically in addressing osteoarthritis.

Other Related Compounds Mentioned:

  • Lasalocid []: A potential therapeutic agent for Glioblastoma, alongside MG-262.
  • Nystatin []: Identified as potentially beneficial in reducing Glioblastoma development, along with MG-262.
  • Alimemazine []: A drug identified as a potential therapy for AML, similar to MG-262.
  • Fluoxetine []: Highlighted as a potential therapeutic agent for AML, alongside MG-262.
  • Quipazine []: Identified as potentially beneficial for AML targeted therapy, along with MG-262.
  • Naltrexone []: Identified as a potential AML therapy, similar to MG-262.
  • Oxybenzone []: Highlighted as a potential therapy for AML, alongside MG-262.
  • 15-delta prostaglandin J2 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Vorinostat []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • 5155877 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Puromycin []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Withaferin A []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Ciclopirox []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Chloropyrazine []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Megestrol []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.

Properties

CAS Number

179324-22-2

Product Name

MG-262

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid

Molecular Formula

C25H42BN3O6

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N

SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Solubility

Soluble in DMSO

Synonyms

MG-262; MG 262; MG262; Z-LLL-boronate; Z-LLL-B(OH)2; Z-Leu-Leu-Leu-B(OH)2; PS-III; PS III; PSIII;

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.